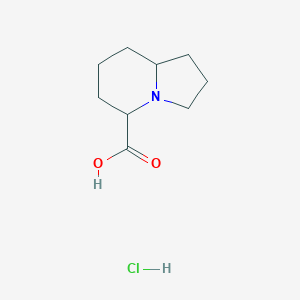

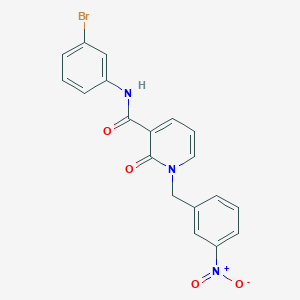

![molecular formula C21H15F3N4O B2864396 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide CAS No. 862810-38-6](/img/structure/B2864396.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are classes of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of these compounds involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a heterocyclic ring containing nitrogen atoms .Chemical Reactions Analysis

The direct functionalization of these valuable scaffolds has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide” were not found, a related compound, 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide, has a predicted melting point of 229.96° C, a predicted boiling point of 537.17° C, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.75 .科学的研究の応用

Antiviral Agents

Studies have demonstrated the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives as potential antiviral agents. For instance, Hamdouchi et al. (1999) explored 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showing antirhinovirus activities. These compounds were designed and prepared, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in antiviral research (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Antiulcer Agents

Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents revealed their cytoprotective properties in ethanol and HCl models of induced ulcers. These compounds, although not showing significant antisecretory activity, demonstrated good cytoprotective effects, suggesting a potential avenue for developing antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Enhancing Cellular Uptake

Modifications in pyrrole–imidazole (Py–Im) hairpin polyamides, compounds that bind to DNA sequences, can significantly enhance cellular uptake and biological activity. This research demonstrates the potential of aryl group modifications at the turn unit of these compounds to potentiate their effects by orders of magnitude, offering a promising approach to improving the delivery and efficacy of gene-modulating therapies (Meier, Montgomery, & Dervan, 2012).

Antimicrobial Agents

The development of antimicrobial agents also sees contributions from imidazo[1,2-a]pyrimidine derivatives. Rahmouni et al. (2014) synthesized and evaluated the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their significance in combating microbial resistance. These compounds presented notable antibacterial properties, indicating their potential as bases for new antimicrobial drugs (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014).

将来の方向性

特性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O/c1-13-3-4-15(18-12-28-10-2-9-25-20(28)27-18)11-17(13)26-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-12H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKYUCOBCVNGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2864313.png)

![2,5-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thione](/img/structure/B2864315.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2864319.png)

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

![N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2864325.png)

![N-phenyl-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864329.png)

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)